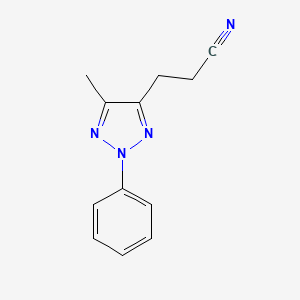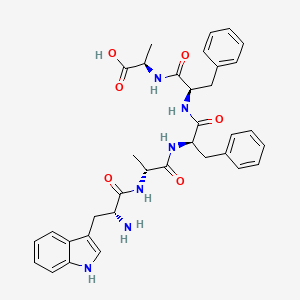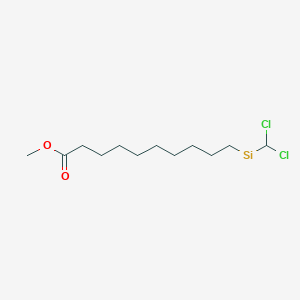
CID 78064870
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78064870 is a chemical compound registered in the PubChem database. This compound is known for its unique properties and potential applications in various scientific fields. The detailed chemical structure and properties of this compound can be accessed through the PubChem database.
Preparation Methods
The preparation of CID 78064870 involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include:
Synthetic Routes: The synthesis of this compound involves multiple steps, starting from basic raw materials. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product.
Reaction Conditions: The reaction conditions for the synthesis of this compound include controlled temperature, pressure, and the use of specific catalysts to facilitate the chemical reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes, often carried out in specialized reactors. The production methods are designed to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product.
Chemical Reactions Analysis
CID 78064870 undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: this compound can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: Substitution reactions involve the replacement of one functional group in this compound with another. Common reagents and conditions used in these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds.
Scientific Research Applications
CID 78064870 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: this compound is being investigated for its potential use in medicine, particularly in the development of new drugs and treatments.
Industry: In the industrial sector, this compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 78064870 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved can vary depending on the application and context of use.
Properties
Molecular Formula |
C12H22Cl2O2Si |
|---|---|
Molecular Weight |
297.29 g/mol |
InChI |
InChI=1S/C12H22Cl2O2Si/c1-16-11(15)9-7-5-3-2-4-6-8-10-17-12(13)14/h12H,2-10H2,1H3 |
InChI Key |
PQUXEXAWLQEUBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC[Si]C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)
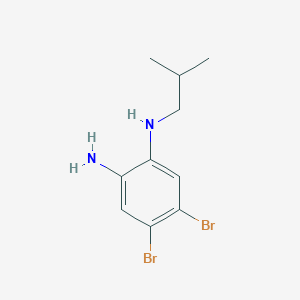
![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)
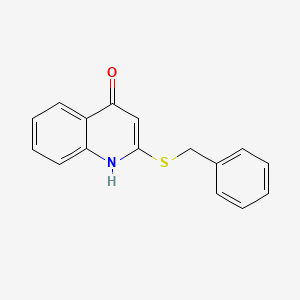
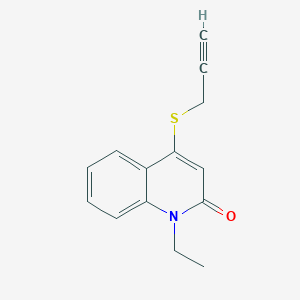
![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)
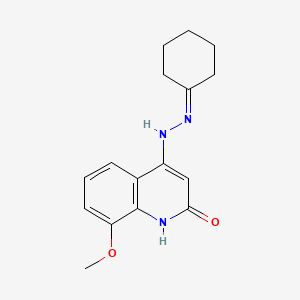

![3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene](/img/structure/B15168092.png)
![6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile](/img/structure/B15168093.png)
